molecular formula C15H19NO4 B15057554 (R)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate

(R)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate

Cat. No.: B15057554
M. Wt: 277.31 g/mol
InChI Key: MSKDCMXMVRLTBM-LLVKDONJSA-N
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Description

®-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate is a chemical compound that features a benzofuran moiety, which is a fused benzene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate typically involves the reaction of benzofuran derivatives with tert-butyl carbamate. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group, followed by the addition of tert-butyl carbamate under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

®-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ®-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl carbamate group provides additional stability and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(1-benzofuran-2-yl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11(9-17)13-8-10-6-4-5-7-12(10)19-13/h4-8,11,17H,9H2,1-3H3,(H,16,18)/t11-/m1/s1

InChI Key

MSKDCMXMVRLTBM-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C1=CC2=CC=CC=C2O1

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC2=CC=CC=C2O1

Origin of Product

United States

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